2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
Description
The compound 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide features a fluorinated aromatic ring (4-fluorophenyl) linked via an acetamide group to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl moiety. The 4-fluorophenyl group is commonly employed in medicinal chemistry to modulate lipophilicity and bioavailability, while the methoxy substituent may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-5-3-2-4-18(19)21(10-12-26-13-11-21)15-23-20(24)14-16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUAOUVSZATHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxan-4-ylmethylamine Intermediate
The synthesis begins with constructing the tetrahydropyran (oxan) ring system bearing a 2-methoxyphenyl substituent. As demonstrated in analogous syntheses, cyclization of 2-methoxyphenylacetic acid derivatives with diols under acidic conditions yields the oxan core. For example:
Subsequent conversion of the methanol group to an amine involves a two-step process:
Key Data:
Synthesis of 2-(4-Fluorophenyl)acetic Acid
The fluorophenyl moiety is introduced via Friedel-Crafts acylation adapted from methods in CN106928044A:
Hydrolysis under basic conditions produces the acetic acid derivative:
Optimization Insights:
Amide Coupling
The final step involves conjugating the oxan-4-ylmethylamine with 2-(4-fluorophenyl)acetic acid using carbodiimide-mediated coupling:
Reaction Parameters:
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Coupling Agent : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) suppresses racemization.
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Solvent : Dichloromethane (DCM) enables facile byproduct removal.
Industrial Production Methods
Scalability Metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 72% | 88% |
| Purity | 95% | 99% |
| Throughput | 5 kg/day | 50 kg/day |
Green Chemistry Considerations
Purification and Characterization
Crystallization
The crude product is purified via gradient cooling in ethanol/water (4:1 v/v):
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Seed Crystal Addition : Ensures uniform crystal growth.
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Yield : 82% after two recrystallizations.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves residual diastereomers:
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Retention Time : 12.3 min (target) vs. 14.7 min (impurity).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or alkanes.
Substitution: Can introduce various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, altering cellular responses.
Ion channels: It may modulate ion channels, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, drawing from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C22H25FN2O4. The compound features a fluorophenyl group, an oxan moiety, and a methoxyphenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25FN2O4 |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Oxane Ring : Reacting a suitable diol with a halogenating agent under basic conditions.
- Fluorination : Introducing the fluorophenyl group via nucleophilic substitution.
- Coupling : The final step involves coupling the oxane-fluorophenyl intermediate with acetamide using coupling reagents like EDCI in the presence of a base.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies using the ABTS radical scavenging assay showed effective scavenging capabilities, indicating potential therapeutic applications in oxidative stress-related diseases.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing inflammatory diseases.
3. Anticancer Activity
Some derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For example, related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound is believed to modulate cellular signaling pathways through competitive or non-competitive mechanisms, leading to altered cellular responses.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of related phenolic compounds and found that they effectively scavenged free radicals, supporting their use in oxidative stress-related therapies .
- Anti-inflammatory Effects : In vitro studies demonstrated that certain derivatives inhibited the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting their potential in treating inflammatory conditions .
- Anticancer Research : A recent investigation into structurally similar compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics .
Q & A
Q. What are the recommended methodologies for synthesizing 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide, and how can purity be validated?
Answer: The synthesis typically involves multi-step reactions, including:
Ring Formation : Constructing the tetrahydropyran (oxane) core via acid-catalyzed cyclization of diols or epoxides.
Amide Coupling : Reacting the oxane intermediate with 2-(4-fluorophenyl)acetic acid using coupling agents like EDCI/HOBt.
Functionalization : Introducing the 2-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Q. Validation Methods :
- Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Structural Confirmation : H/C NMR to verify substituent positions and FT-IR for functional groups (amide C=O stretch at ~1650 cm) .
Q. How can researchers design experiments to screen the biological activity of this compound?
Answer: A tiered approach is recommended:
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
Mechanistic Studies :
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
- Apoptosis Markers : Western blotting for caspase-3/9 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Answer: Focus on substituent modifications and biological testing :
- Fluorophenyl Group : Replace with chloro/cyano groups to assess electronic effects on target binding.
- Methoxyphenyl-Oxane : Vary methoxy position (ortho/meta) to study steric impacts.
Q. Example SAR Table :
Q. What strategies resolve contradictions in bioactivity data across studies?
Answer: Common contradictions arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
- Compound Stability : Perform LC-MS to detect degradation products under assay conditions (e.g., pH 7.4 buffer).
- Target Selectivity : Use siRNA knockdown to confirm target specificity in conflicting models .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Predict logP using ChemAxon or Schrödinger to balance membrane permeability vs. solubility.
- Metabolic Stability : Simulate CYP450 metabolism with StarDrop or ADMET Predictor.
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) .
Q. What analytical techniques are critical for characterizing metabolite profiles?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- NMR-based Metabolomics : H-NMR in DO/CDOD to track metabolic pathways in hepatic microsomes .
Q. How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation upon compound binding.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) using purified target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
